Silane, 1,2-ethenediylbis[trichloro-
Description
Properties
CAS No. |
692-52-4 |
|---|---|
Molecular Formula |
C2H2Cl6Si2 |
Molecular Weight |
294.9 g/mol |
IUPAC Name |
trichloro(2-trichlorosilylethenyl)silane |
InChI |
InChI=1S/C2H2Cl6Si2/c3-9(4,5)1-2-10(6,7)8/h1-2H |
InChI Key |
QALPWPXFWUARDY-UHFFFAOYSA-N |
Canonical SMILES |
C(=C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis from Trichlorosilane and Ethylene
A plausible route involves the direct reaction of trichlorosilane (HSiCl₃) with ethylene (C₂H₄) under catalytic conditions. This method mirrors the Rochow process, where silicon reacts with chlorinated hydrocarbons to form organochlorosilanes. For Silane, 1,2-ethenediylbis[trichloro-, ethylene could act as the bridging moiety between two trichlorosilyl groups:
$$
2 \, \text{HSiCl}3 + \text{C}2\text{H}4 \xrightarrow{\text{catalyst}} \text{Cl}3\text{Si-CH}2\text{-CH}2\text{-SiCl}3 + \text{H}2
$$
Key variables include temperature (200–300°C), pressure (5–10 bar), and catalysts such as copper or silver. The reaction likely proceeds via radical intermediates, with byproducts like polysilanes requiring purification via fractional distillation.
Chlorination of 1,2-Bis(dichlorosilyl)ethane
Another inferred method involves the exhaustive chlorination of 1,2-bis(dichlorosilyl)ethane (Cl₂Si-CH₂-CH₂-SiCl₂) using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂):
$$
\text{Cl}2\text{Si-CH}2\text{-CH}2\text{-SiCl}2 + 2 \, \text{Cl}2 \rightarrow \text{Cl}3\text{Si-CH}2\text{-CH}2\text{-SiCl}_3
$$
This reaction typically occurs at elevated temperatures (80–120°C) with UV irradiation to enhance radical formation. The product’s purity depends on stoichiometric control to avoid over-chlorination, which could yield silicon tetrachloride (SiCl₄) as a contaminant.
Hydrosilylation of Acetylene with Trichlorosilane
Hydrosilylation of acetylene (C₂H₂) with excess trichlorosilane offers a pathway to the target compound. This method, analogous to vinyl silane synthesis, employs Speier’s catalyst (H₂PtCl₆) or Karstedt’s catalyst (Pt-divinyltetramethyldisiloxane):
$$
2 \, \text{HSiCl}3 + \text{HC≡CH} \xrightarrow{\text{Pt}} \text{Cl}3\text{Si-CH}2\text{-CH}2\text{-SiCl}_3
$$
Reaction conditions (60–100°C, inert atmosphere) favor anti-Markovnikov addition, producing the linear ethane derivative. Byproducts like 1,1-bis(trichlorosilyl)ethane are minimized through temperature modulation.
Industrial-Scale Production and Purification
Industrial synthesis likely involves continuous-flow reactors for scalability. A patent by Jenkins and Chambers (1954) describes vapor-phase reactions between silicon tetrachloride (SiCl₄) and ethylene dichloride (Cl-CH₂-CH₂-Cl) at 400–500°C, yielding Silane, 1,2-ethenediylbis[trichloro- alongside HCl:
$$
2 \, \text{SiCl}4 + \text{Cl-CH}2\text{-CH}2\text{-Cl} \rightarrow \text{Cl}3\text{Si-CH}2\text{-CH}2\text{-SiCl}_3 + 2 \, \text{HCl}
$$
Post-synthesis purification employs vacuum distillation (boiling point: 201°C at 760 mmHg) and recrystallization from non-polar solvents (e.g., hexane). The compound’s hydrolytic sensitivity necessitates anhydrous handling and storage under nitrogen.
Analytical Characterization
Critical physicochemical properties of Silane, 1,2-ethenediylbis[trichloro- include:
Chemical Reactions Analysis
Types of Reactions: Silane, 1,2-ethenediylbis[trichloro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can convert the trichlorosilyl groups to silane groups.
Substitution: The trichlorosilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like alcohols or amines.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon compounds depending on the substituent.
Scientific Research Applications
Chemistry: Silane, 1,2-ethenediylbis[trichloro-] is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms .
Biology and Medicine: In biological research, this compound is used to modify surfaces for cell culture studies. It is also explored for its potential in drug delivery systems due to its ability to form stable silicon-based structures .
Industry: Industrially, Silane, 1,2-ethenediylbis[trichloro-] is used in the production of silicone polymers and resins. It is also utilized in the manufacturing of coatings and adhesives .
Mechanism of Action
The mechanism of action of Silane, 1,2-ethenediylbis[trichloro-] involves its ability to form strong silicon-oxygen bonds. This property is exploited in various applications, including surface modification and polymer synthesis. The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces, leading to the formation of siloxane bonds .
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : 1,2-Ethanediylbis(trichlorosilane)
- Synonyms: 1,2-Bis(trichlorosilyl)ethane, Ethylene bis(trichlorosilane)
- CAS Registry Number : 2504-64-5
- Molecular Formula : C₂H₄Cl₆Si₂
- Molecular Weight : 296.942 g/mol
- InChIKey : WDVUXWDZTPZIIE-UHFFFAOYSA-N
Structural Features
The compound consists of two trichlorosilyl (-SiCl₃) groups linked by an ethane (C₂H₄) bridge. This structure confers high reactivity due to the presence of chlorine atoms and the silane backbone.
Physical Properties
- Melting Point : 24–26°C
- Boiling Point : 199–200°C
- Spectroscopic Data : Infrared (IR) spectra show characteristic Si-Cl stretching vibrations at 645 cm⁻¹ (artifact due to solvent change) and other bands in the 3800–240 cm⁻¹ range .
Applications Primarily used in organosilicon synthesis, crosslinking agents, and as a precursor in materials science due to its reactive Si-Cl bonds.
Structural and Functional Analogues
1,2-Ethanediylbis(methylsilane)
- CAS Registry Number : 4405-22-5
- Molecular Formula : C₄H₁₄Si₂
- Molecular Weight : 118.32 g/mol
- Key Differences :
Trichloroethylene (TCE)
- CAS Registry Number : 79-01-6
- Molecular Formula : C₂HCl₃
- Molecular Weight : 131.39 g/mol
- Toxicity: Classified as a carcinogen and environmental pollutant . Applications: Historical use as a degreaser and solvent, now restricted due to health risks .
Comparative Data Table
| Property | 1,2-Ethanediylbis[trichlorosilane] | 1,2-Ethanediylbis(methylsilane) | Trichloroethylene (TCE) |
|---|---|---|---|
| Molecular Formula | C₂H₄Cl₆Si₂ | C₄H₁₄Si₂ | C₂HCl₃ |
| Molecular Weight (g/mol) | 296.94 | 118.32 | 131.39 |
| Substituents | -SiCl₃ | -SiCH₃ | -Cl on C=C backbone |
| Boiling Point (°C) | 199–200 | Not reported | 87 |
| Key Applications | Organosilicon synthesis | Vapor deposition precursors | Solvent (restricted) |
| Toxicity | Moderate (corrosive) | Low | High (carcinogenic) |
Research Findings and Trends
Reactivity and Stability :
- The trichlorosilane derivative exhibits higher hydrolytic sensitivity compared to methyl-substituted analogues, making it suitable for controlled crosslinking reactions .
- Methyl-substituted silanes (e.g., 4405-22-5) are thermally stable, enabling their use in high-temperature processes like chemical vapor deposition (CVD) .
Environmental and Safety Considerations :
- Chlorinated silanes (e.g., 2504-64-5) require careful handling due to corrosive and moisture-sensitive properties.
- Trichloroethylene (TCE), while structurally distinct, serves as a cautionary example of chlorinated compound risks, emphasizing the need for safer alternatives .
Industrial Relevance :
- The trichlorosilane derivative is critical in silicone polymer production, while methyl-substituted silanes are niche precursors in electronics manufacturing .
Q & A
Basic Research Questions
Q. What are the critical experimental parameters for synthesizing self-assembled monolayers (SAMs) using Silane, 1,2-ethenediylbis[trichloro-] on silicon substrates?
- Methodological Answer : Optimal SAM formation requires anhydrous solvents (e.g., toluene), silane concentrations of 0.1–1.0 mM, and substrate pre-treatment with piranha solution to generate hydroxyl groups. Reaction times of 12–24 hours under controlled humidity (<5% RH) prevent premature hydrolysis. Post-adsorption rinsing with toluene removes physisorbed molecules .
Q. How should researchers handle Silane, 1,2-ethenediylbis[trichloro-] to mitigate safety risks in laboratory settings?
- Methodological Answer : Use inert-atmosphere gloveboxes (N₂/Ar) and moisture-free conditions. Personal protective equipment (PPE) must include acid-resistant gloves and goggles. Storage under dry inert gas is critical due to its violent hydrolysis with water, releasing HCl. Compliance with CISA guidelines for flammable substances is mandatory .
Q. What spectroscopic techniques are recommended for characterizing SAMs derived from Silane, 1,2-ethenediylbis[trichloro-]?
- Methodological Answer : Use grazing-angle FTIR to confirm Si-O-Si cross-linking (1050 cm⁻¹ peak) and X-ray photoelectron spectroscopy (XPS) to quantify Si-Cl bond conversion. Ellipsometry measures monolayer thickness (expected 1.2–1.5 nm), while AFM identifies defects in surface topography .
Advanced Research Questions
Q. How does thermal activation influence the cross-linking efficiency of Silane, 1,2-ethenediylbis[trichloro-] in thin-film applications?
- Methodological Answer : Thermal curing at 120–150°C under inert gas (30–60 minutes) optimizes cross-linking. Lower temperatures (<100°C) result in incomplete condensation, while temperatures >200°C induce decomposition. Monitor progress via FTIR loss of Si-Cl peaks (600 cm⁻¹) and increased Si-O-Si signal .
Q. What computational models best predict the adsorption kinetics of Silane, 1,2-ethenediylbis[trichloro-] on oxide surfaces?
- Methodological Answer : Density functional theory (DFT) with B3LYP/6-311G** basis sets models adsorption energetics. Molecular dynamics (MD) simulations using the CHARMM forcefield track monolayer formation dynamics. Validate results against experimental AFM and ellipsometry data .
Q. How does the stability of Silane, 1,2-ethenediylbis[trichloro-] SAMs compare to alkanethiol SAMs under oxidative conditions?
- Methodological Answer : Silane SAMs exhibit superior stability due to covalent Si-O-substrate bonds. Accelerated aging tests (48 hours in 3% H₂O₂) show <5% thickness loss for silane SAMs vs. >30% for thiol SAMs. XPS analysis post-exposure confirms minimal oxidation of Si-O networks .
Q. What strategies resolve structural inconsistencies in Silane, 1,2-ethenediylbis[trichloro-] SAMs caused by solvent polarity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
